Trimethyl(2-pyridyl)tin
Overview
Description
Trimethyl(2-pyridyl)tin is an organotin compound with the molecular formula C8H13NSn. It is a colorless to almost colorless clear liquid that is sensitive to air and heat. This compound is primarily used as a synthetic intermediate in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethyl(2-pyridyl)tin can be synthesized through the reaction of 2-bromopyridine with trimethyltin chloride in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often involve heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Trimethyl(2-pyridyl)tin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield different organotin compounds.
Substitution: this compound can participate in substitution reactions where the trimethylstannyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various functionalized pyridine derivatives .
Scientific Research Applications
Trimethyl(2-pyridyl)tin has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound is utilized in the synthesis of biologically active molecules, such as HIV-1 protease inhibitors and NK1 receptor antagonists.
Medicine: Research into potential therapeutic applications, including antiviral and anticancer properties, is ongoing.
Industry: this compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of trimethyl(2-pyridyl)tin involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group can undergo transmetalation, where it transfers from tin to another metal, such as palladium, in cross-coupling reactions. The compound’s reactivity is influenced by the electronic properties of the pyridine ring and the tin atom .
Comparison with Similar Compounds
- Trimethyl(4-pyridyl)tin
- 2-(Tributylstannyl)pyridine
- 4-Methyl-2-(tributylstannyl)pyridine
- 3-Methyl-2-(tributylstannyl)pyridine
Comparison: Trimethyl(2-pyridyl)tin is unique due to the position of the trimethylstannyl group on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, such as trimethyl(4-pyridyl)tin, the 2-position provides different electronic and steric effects, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
trimethyl(pyridin-2-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h1-4H;3*1H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWHGDDNMJOCCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452225 | |
Record name | Trimethyl(2-pyridyl)tin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13737-05-8 | |
Record name | Trimethyl(2-pyridyl)tin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine, 2-(trimethylstannyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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